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Compound of Interest

Compound Name: Diphenylpropynone

Cat. No.: B1199339

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical data
available for 1,3-diphenyl-2-propanone, also known as dibenzyl ketone. The information
presented herein is crucial for understanding the energetic properties of this compound, which
is a valuable building block in organic synthesis and relevant to various research and
development applications, including drug development. This document summarizes key
gquantitative data in structured tables, details the experimental protocols used for their
determination, and provides a logical workflow for acquiring such thermochemical insights.

Core Thermochemical Data

The thermochemical properties of 1,3-diphenyl-2-propanone have been determined through a
combination of experimental measurements and subsequent analysis. The following tables
present a summary of the key quantitative data available for this compound.

Table 1: Enthalpies of Phase Change and Reaction for 1,3-Diphenyl-2-propanone
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Thermochemic

Value Units Method Reference
al Property
Springall and
Standard Molar _
) White, 1954;
Enthalpy of Combustion
) -7819.5+ 25 kJ/mol ) Reanalyzed by
Combustion of Calorimetry _
) ) Cox and Pilcher,
Solid (AcH®solid)
1970[1]
Springall and
Standard Molar )
) White, 1954;
Enthalpy of Combustion
) -84.0+£2.6 kJ/mol ) Reanalyzed by
Formation of Calorimetry )
. . Cox and Pilcher,
Solid (AfH°solid)
1970[1]
Standard Molar
Enthalpy of Vapor Pressure Springall and
) py. 89.1 kJ/mol P P ] g
Sublimation Measurement White, 1954[1]
(AsubH®)
Molar Enthalpy Stephenson and
of Vaporization 65.7 kJ/mol Not specified Malanowski,
(AvapH) 1987[1]
Molar Enthalpy
of Fusion 20.2 kJ/mol Not specified Acree, 1993[2]
(AfusH)

Table 2: Phase Transition Temperatures and Entropy of Fusion for 1,3-Diphenyl-2-propanone
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Property Value Units Method Reference
N Weast and
Normal Boiling N )
) ) 604.2 K Not specified Grasselli,

Point (Tboil)

1989[1]
Fusion

N Chickos, Braton,

Temperature 308 K Not specified

et al., 1991[1]
(Tfus)
Molar Entropy of N

65.78 J/mol*K Not specified Acree, 1993[2]

Fusion (AfusS)

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental

methodologies. Below are detailed descriptions of the key experimental protocols cited.

Combustion Calorimetry for Enthalpy of Combustion

and Formation

The standard enthalpy of combustion of 1,3-diphenyl-2-propanone was determined by Springall

and White in 1954 using a Mahler-Cook stainless steel bomb calorimeter.[3]

Experimental Procedure:

o Sample Preparation: A known mass of crystalline 1,3-diphenyl-2-propanone was pressed

into a pellet.[3]

o Calorimeter Setup: The pellet was placed in a platinum crucible within a Mahler-Cook

stainless steel bomb. A known length of iron wire was used for ignition. The bomb was then

filled with pure oxygen to a pressure of 30 atmospheres.[3]

o Combustion: The bomb was immersed in a known quantity of water in a well-insulated

calorimeter. The combustion reaction was initiated by passing an electric current through the

ignition wire.
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o Temperature Measurement: The temperature change of the water in the calorimeter was
meticulously recorded using a Beckmann thermometer.[3]

o Data Analysis: The heat of combustion at constant volume (AU) was calculated from the
observed temperature rise and the energy equivalent of the calorimeter system. The energy
equivalent was determined by calibrating the calorimeter with benzoic acid, a standard
substance for combustion calorimetry.

o Corrections: The calculated heat of combustion was corrected for the heat of ignition of the
iron wire and for the formation of nitric acid from residual nitrogen in the bomb. The
Washburn correction was also applied to account for the deviation of the gases from ideal
behavior under the experimental conditions.[3]

o Enthalpy of Formation Calculation: The standard enthalpy of formation of solid 1,3-diphenyl-
2-propanone was then calculated from its standard enthalpy of combustion using Hess's Law
and the known standard enthalpies of formation of carbon dioxide and water.[1]

Determination of Enthalpy of Sublimation via Vapor
Pressure Measurement

The enthalpy of sublimation for 1,3-diphenyl-2-propanone was determined by measuring its
vapor pressure as a function of temperature. While the specific apparatus used by Springall
and White in 1954 for this measurement is not detailed in the readily available literature, the
general methodology involves the following principles:

General Experimental Protocol:

e Apparatus: A sample of 1,3-diphenyl-2-propanone is placed in a temperature-controlled
apparatus where its vapor pressure can be measured. This can be achieved using various
techniques, such as the Knudsen effusion method or a static vapor pressure measurement
system.

o Temperature and Pressure Measurement: The temperature of the sample is precisely
controlled and varied, and the corresponding vapor pressure is measured at each
temperature point.
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o Data Analysis: The relationship between vapor pressure (P) and absolute temperature (T) is
described by the Clausius-Clapeyron equation:

IN(P) = - (AsubH / R) * (L/T) + C

where R is the ideal gas constant and C is a constant. By plotting In(P) versus 1/T, a straight
line is obtained. The slope of this line is equal to -AsubH / R. From the slope, the enthalpy of
sublimation (AsubH) can be calculated.

Logical Workflow for Thermochemical Data
Determination

The process of determining the thermochemical properties of a compound like 1,3-diphenyl-2-
propanone involves a logical sequence of experimental and computational steps. The following
diagram illustrates this workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1199339?utm_src=pdf-custom-synthesis
https://www.sudoc.abes.fr/cbs/DB=2.1//SRCH?IKT=12&TRM=004611098
https://webbook.nist.gov/cgi/cbook.cgi?ID=C102045&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C102045&Mask=80
https://www.benchchem.com/product/b1199339#thermochemical-data-for-1-3-diphenyl-2-propanone
https://www.benchchem.com/product/b1199339#thermochemical-data-for-1-3-diphenyl-2-propanone
https://www.benchchem.com/product/b1199339#thermochemical-data-for-1-3-diphenyl-2-propanone
https://www.benchchem.com/product/b1199339#thermochemical-data-for-1-3-diphenyl-2-propanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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